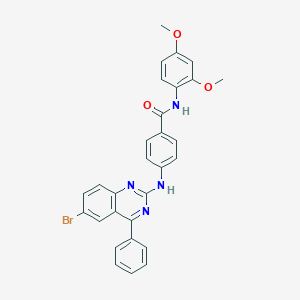
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:
Bromination: Introduction of a bromine atom to the quinazoline ring.
Amination: Attachment of an amino group to the quinazoline ring.
Coupling Reaction: Coupling the quinazoline derivative with N-(2,4-dimethoxyphenyl)benzamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives.
科学研究应用
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Industry: It may have applications in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death).
相似化合物的比较
Similar Compounds
- 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid
- 4-[(6-fluoro-4-phenylquinazolin-2-yl)amino]benzoic acid
Uniqueness
Compared to similar compounds, 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide is unique due to the presence of the bromine atom and the dimethoxyphenyl group. These structural features can influence its biological activity and make it a valuable candidate for further research in drug development.
属性
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrN4O3/c1-36-22-13-15-25(26(17-22)37-2)32-28(35)19-8-11-21(12-9-19)31-29-33-24-14-10-20(30)16-23(24)27(34-29)18-6-4-3-5-7-18/h3-17H,1-2H3,(H,32,35)(H,31,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIJCXCVMUOSGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381094.png)
![3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B381095.png)
![2-Methyl-4-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381098.png)
![2-{4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381100.png)
![4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B381102.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B381104.png)
![4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B381106.png)
![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381107.png)
![3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B381110.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B381111.png)
![Diethyl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B381112.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol](/img/structure/B381113.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol](/img/structure/B381115.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol](/img/structure/B381117.png)
